Cas no 91184-02-0 (3H-Imidazo4,5-cpyridine,5-oxide)

3H-Imidazo4,5-cpyridine,5-oxide 化学的及び物理的性質
名前と識別子
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- 1H-Imidazo[4,5-c]pyridine, 5-oxide
- 3H-IMIDAZO[4,5-C]PYRIDINE, 5-OXIDE
- 5-hydroxyimidazo[4,5-c]pyridine
- 1(3)H-imidazo[4,5-c]pyridine 5-oxide
- 1H-imidazo[4,5-c]pyridine-5-oxide
- 1H-Imidazo[4,5-c]pyridine-N-oxide
- 1H-Imidazo<4.5-c>pyridin-5-oxyd
- SCHEMBL7291391
- SCHEMBL5118928
- 91184-02-0
- AKOS025212131
- F17476
- DTXSID40464283
- AKOS024462603
- 3h-imidazo[4,5-c]pyridine 5-oxide
- CS2013
- 3H-Imidazo[4,5-c]pyridine5-oxide
- PS-11808
- 1H-Imidazo[4,5-c]pyridine 5-oxide
- ORKMKUFDROWXRF-UHFFFAOYSA-N
- MFCD19217460
- 5-Oxido-1H-imidazo[4,5-c]pyridin-5-ium
- CHEMBL33105
- 3H-Imidazo4,5-cpyridine,5-oxide
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- MDL: MFCD19217460
- インチ: InChI=1S/C6H5N3O/c10-9-2-1-5-6(3-9)8-4-7-5/h1-4H,(H,7,8)
- InChIKey: ORKMKUFDROWXRF-UHFFFAOYSA-N
- ほほえんだ: C1=C2C(=C[N+](=C1)[O-])NC=N2
計算された属性
- せいみつぶんしりょう: 135.04300
- どういたいしつりょう: 135.043261791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 50.9Ų
じっけんとくせい
- PSA: 50.94000
- LogP: 0.66860
3H-Imidazo4,5-cpyridine,5-oxide セキュリティ情報
3H-Imidazo4,5-cpyridine,5-oxide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3H-Imidazo4,5-cpyridine,5-oxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I706905-2.5mg |
3H-Imidazo[4,5-c]pyridine,5-oxide |
91184-02-0 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR302028-100mg |
3H-Imidazo[4,5-c]pyridine 5-oxide |
91184-02-0 | 100mg |
£168.00 | 2025-02-19 | ||
TRC | I706905-25mg |
3H-Imidazo[4,5-c]pyridine,5-oxide |
91184-02-0 | 25mg |
$ 115.00 | 2022-06-04 | ||
Matrix Scientific | 101687-500mg |
3H-Imidazo[4,5-c]pyridine, 5-oxide, 94% |
91184-02-0 | 94% | 500mg |
$329.00 | 2023-09-08 | |
TRC | I706905-5mg |
3H-Imidazo[4,5-c]pyridine,5-oxide |
91184-02-0 | 5mg |
$ 65.00 | 2022-06-04 | ||
Matrix Scientific | 101687-250mg |
3H-Imidazo[4,5-c]pyridine, 5-oxide, 94% |
91184-02-0 | 94% | 250mg |
$206.00 | 2023-09-08 | |
Matrix Scientific | 101687-1g |
3H-Imidazo[4,5-c]pyridine, 5-oxide, 94% |
91184-02-0 | 94% | 1g |
$528.00 | 2023-09-08 |
3H-Imidazo4,5-cpyridine,5-oxide 関連文献
-
Euna Yoo,Breanna M. Crall,Rajalakshmi Balakrishna,Subbalakshmi S. Malladi,Lauren M. Fox,Alec R. Hermanson,Sunil A. David Org. Biomol. Chem. 2013 11 6526
3H-Imidazo4,5-cpyridine,5-oxideに関する追加情報
1H-Imidazo[4,5-c]pyridine, 5-oxide: A Comprehensive Overview
The compound with CAS No. 91184-02-0, commonly referred to as 1H-Imidazo[4,5-c]pyridine, 5-oxide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazopyridines, which are heterocyclic aromatic compounds with a wide range of applications. The imidazo[4,5-c]pyridine core structure is particularly notable for its unique electronic properties and structural versatility.
Recent studies have highlighted the potential of 1H-Imidazo[4,5-c]pyridine, 5-oxide in various areas, including drug discovery and advanced materials development. Researchers have explored its role as a building block for constructing complex heterocyclic frameworks, which are essential in modern medicinal chemistry. The 5-oxide functional group adds an additional layer of complexity to the molecule, enabling it to participate in diverse chemical reactions and interactions.
The synthesis of 1H-Imidazo[4,5-c]pyridine, 5-oxide typically involves multi-step processes that require precise control over reaction conditions. One of the most efficient methods reported in recent literature involves the cyclization of appropriately substituted precursors under thermal or catalytic conditions. This approach not only ensures high yields but also allows for the incorporation of various substituents to tailor the molecule's properties.
In terms of applications, 1H-Imidazo[4,5-c]pyridine, 5-oxide has shown promise in the development of novel pharmaceutical agents. Its ability to act as a scaffold for bioactive molecules makes it a valuable tool in drug design. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors and anti-inflammatory agents. These findings underscore its importance in contemporary medicinal chemistry research.
Beyond its role in drug discovery, 1H-Imidazo[4,5-c]pyridine, 5-oxide has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent studies have explored its potential as a component in light-emitting diodes (LEDs) and photovoltaic materials. These applications highlight its versatility and the ongoing interest in its properties.
The structural integrity and reactivity of 1H-Imidazo[4,5-c]pyridine, 5-oxide are further enhanced by its ability to engage in hydrogen bonding and π–π interactions. These characteristics make it an ideal candidate for supramolecular chemistry studies. Researchers have utilized this compound to construct self-assembled structures with potential applications in nanotechnology.
In conclusion, 1H-Imidazo[4,5-c]pyridine, 5-oxide (CAS No. 91184-02-0) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structure and reactivity continue to drive innovative research directions, making it a cornerstone in modern chemical research.
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